1-Ethyl-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-8-5(6)3-4-7-8/h3-4H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJOLBAFVKSQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320092 | |
| Record name | 1-Ethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3528-58-3 | |
| Record name | 5-Amino-1-ethylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 354694 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3528-58-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Focus on 1 Ethyl 1h Pyrazol 5 Amine Within Pyrazole Chemistry
1-Ethyl-1H-pyrazol-5-amine, with the chemical formula C₅H₉N₃, is a specific derivative within the vast family of pyrazoles. nih.gov Its structure features an ethyl group attached to one of the nitrogen atoms of the pyrazole (B372694) ring and an amine group at the 5-position. This particular arrangement of functional groups makes it a valuable intermediate and building block in organic synthesis.
The presence of the primary amine group provides a reactive site for a variety of chemical transformations, allowing for the construction of more complex molecules. The ethyl group at the 1-position influences the compound's physical and chemical properties, such as its solubility and reactivity, compared to its non-alkylated or differently alkylated counterparts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | nih.gov |
| Molecular Weight | 111.15 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 3528-58-3 | nih.gov |
| Appearance | White to Light yellow powder to crystal | tcichemicals.com |
Scope and Objectives of Research on the Compound
Established Synthetic Routes to 5-Aminopyrazoles
The synthesis of the 5-aminopyrazole core can be achieved through various condensation and cyclization strategies. These methods offer versatility in introducing a range of substituents onto the pyrazole (B372694) ring, allowing for the fine-tuning of the molecule's properties.
Condensation Reactions
Condensation reactions are the most common and versatile methods for the synthesis of 5-aminopyrazoles. These reactions typically involve the formation of a pyrazole ring from acyclic precursors through the creation of two new nitrogen-carbon bonds.
A widely employed and robust method for synthesizing 1-aryl-5-aminopyrazoles involves the condensation of an aryl hydrazine with either 3-aminocrotononitrile (B73559) or an α-cyanoketone. nih.govjove.com This reaction is often carried out in an acidic medium, such as a 1 M HCl solution, and can be significantly accelerated using microwave irradiation, reducing reaction times to mere minutes with yields often ranging from 70-90%. nih.govjove.com The use of water as a solvent makes this method environmentally friendly. jove.com
The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl or imino group, followed by an intramolecular cyclization with the nitrile group to form the pyrazole ring. beilstein-journals.orgnih.gov A variety of functional groups on the aryl hydrazine, including halides, nitriles, phenols, and sulfones, are well-tolerated in this reaction. jove.com
Table 1: Examples of 5-Aminopyrazole Synthesis from Aryl Hydrazines and α-Cyanoketones/3-Aminocrotononitrile
| Aryl Hydrazine | α-Cyanoketone / 3-Aminocrotononitrile | Conditions | Product | Yield (%) | Reference |
| Phenylhydrazine (B124118) | 3-Aminocrotononitrile | 1 M HCl, Microwave, 150 °C, 10 min | 1-Phenyl-3-methyl-1H-pyrazol-5-amine | 85 | jove.com |
| 4-Fluorophenylhydrazine | 3-Aminocrotononitrile | 1 M HCl, Microwave, 150 °C, 10 min | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | 88 | jove.com |
| Phenylhydrazine | Benzoylacetonitrile | 1 M HCl, Microwave, 150 °C, 15 min | 1,3-Diphenyl-1H-pyrazol-5-amine | 75 | jove.com |
| 4-Nitrophenylhydrazine | α-Cyano-4-nitroacetophenone | Triethylamine, Ethanol (B145695) | 1-(4-Nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-amine | High | beilstein-journals.orgnih.gov |
The reaction of compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), with hydrazonoyl halides provides another effective route to substituted 5-aminopyrazoles. beilstein-journals.orgnih.gov This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol. beilstein-journals.orgnih.gov The active methylene compound acts as a nucleophile, attacking the carbon atom of the hydrazonoyl halide, which is followed by cyclization to form the pyrazole ring.
This method is closely related to the one described above and represents a key strategy for the synthesis of a variety of substituted pyrazoles. Hydrazonoyl halides, which can be prepared from the corresponding hydrazones, are versatile intermediates. Upon treatment with a base, they can form nitrile imines, which are highly reactive 1,3-dipoles. These can then undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles, including active methylene compounds, to afford the pyrazole ring. Alternatively, the reaction can proceed through a direct nucleophilic substitution followed by cyclization.
Table 2: Synthesis of 5-Aminopyrazoles from Hydrazonoyl Halides and Active Methylene Compounds
| Hydrazonoyl Halide | Active Methylene Compound | Base | Solvent | Product | Yield (%) | Reference |
| N-Aryl-C-ethoxycarbonylhydrazonoyl Bromide | Malononitrile | Sodium Ethoxide | Ethanol | Ethyl 5-amino-4-cyano-1-aryl-1H-pyrazole-3-carboxylate | Good | beilstein-journals.orgnih.gov |
| N-Aryl-C-acetylhydrazonoyl Chloride | Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | Ethyl 5-amino-3-acetyl-1-aryl-1H-pyrazole-4-carboxylate | Good | beilstein-journals.orgnih.gov |
The condensation of hydrazines with β-ketoesters like ethyl acetoacetate (B1235776) is a classical and widely used method for the synthesis of pyrazole derivatives. nih.govbeilstein-journals.org While this reaction often leads to the formation of pyrazolones (5-hydroxy-pyrazoles), under certain conditions, it can be directed to yield 5-aminopyrazoles, particularly when the resulting pyrazolone (B3327878) is further functionalized and then converted to the amine. For instance, a 5-aminopyrazole can be obtained by reacting the intermediate pyrazolone with a chlorinating agent like phosphorus oxychloride, followed by reaction with an amine. nih.gov
In some multicomponent reactions, ethyl acetoacetate can participate in the formation of a pyrazolo[3,4-b]pyridine core, where the initial formation of a 5-aminopyrazole is a key intermediate step. nih.govbeilstein-journals.org For example, the reaction of a 5-aminopyrazole, an aldehyde, and ethyl cyanoacetate can yield a tetrahydropyrazolo[3,4-b]pyridine. beilstein-journals.org A similar outcome is observed when ethyl acetoacetate is used as the fourth component in a reaction with a 5-aminopyrazole, an aldehyde, and another active methylene compound. beilstein-journals.org
Table 3: Examples of Pyrazole Synthesis involving Ethyl Acetoacetate
| Hydrazine Derivative | β-Ketoester | Other Reagents | Product Type | Reference |
| 5-Aminopyrazole | Ethyl Acetoacetate | Aldehyde, Ethyl Cyanoacetate | Tetrahydropyrazolo[3,4-b]pyridine | beilstein-journals.org |
| 5-Aminopyrazole | Ethyl Acetoacetate | - | 7-Hydroxypyrazolo[1,5-a]pyrimidine | nih.gov |
A less common but notable method for the synthesis of highly substituted 5-aminopyrazoles involves the reaction of β-aryl β-anilino ketones with phenyl hydrazine. For instance, the reaction of β-anilino-β-phenylpropiophenone with phenylhydrazine hydrochloride in refluxing ethanol has been reported to yield 1,3,5-triphenyl-1H-pyrazol-4-amine. This reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes an intramolecular cyclization with the elimination of an aniline (B41778) molecule to form the pyrazole ring. This method provides a route to specific tetra-substituted pyrazoles that may be difficult to access through other synthetic strategies.
Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the preparation of 1-aryl-1H-pyrazole-5-amines is a prime example of its efficiency. This method significantly reduces reaction times from hours to mere minutes while often improving product yields and purity. rti.orgnih.gov
A common procedure involves the reaction of an aryl hydrazine with either 3-aminocrotononitrile or a suitable α-cyanoketone. nih.govjove.com The reaction is typically conducted in a sealed vessel using 1 M hydrochloric acid (HCl) as the solvent and heated in a microwave reactor to about 150 °C. nih.govjove.com The use of water as the solvent is a key advantage, facilitating rapid heating and minimizing the use of hazardous organic solvents. jove.com This approach is robust, tolerating a wide array of functional groups on the aryl hydrazine, including halides, nitriles, phenols, and sulfones. jove.comyoutube.com
The process is generally complete within 10 to 15 minutes. nih.govjove.com Product isolation is straightforward: after cooling, the solution is basified, causing the desired 1-aryl-1H-pyrazole-5-amine to precipitate. The pure product can then be collected by simple vacuum filtration, often eliminating the need for further purification steps like column chromatography. rti.orgnih.gov This methodology is scalable, proving effective for both milligram and gram-scale syntheses with typical isolated yields ranging from 70% to 90%. nih.govjove.com
| Starting Materials | Reaction Conditions | Time | Yield | Reference |
| Aryl hydrazine, 3-aminocrotononitrile/α-cyanoketone | 1 M HCl, 150 °C, Microwave | 10-15 min | 70-90% | nih.govjove.com |
| 4-Fluorophenylhydrazine HCl, 3-aminocrotononitrile | 1 M HCl, 150 °C, Microwave | 10 min | High | jove.comjove.com |
One-Pot Multicomponent Reactions (MCRs) for Pyrazole Synthesis
One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules like pyrazole derivatives from simple starting materials in a single synthetic operation. researchgate.net These reactions avoid the need to isolate intermediate compounds, thereby saving time, resources, and reducing waste.
The synthesis of pyrazole derivatives often involves three- or four-component reactions. A typical MCR for synthesizing pyranopyrazoles involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. researchgate.net Various catalysts can be employed to promote these reactions, including nano-flakes of HAp/ZnCl2 for the synthesis of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com In some cases, the reactions can proceed without a catalyst. researchgate.net
Recent advancements have introduced novel and green approaches. For instance, a multicomponent reaction for synthesizing pyrazole-linked thiazoles has been developed using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen-bond-donating reaction medium, which allows the reaction to proceed efficiently at room temperature. acs.org Another strategy involves the in situ generation of nitrile imines from aromatic hydrazines and aldehydes, which then undergo cycloaddition with alkenes or alkynes to yield the pyrazole products. rsc.org These MCRs are valued for their operational simplicity, short reaction times, and high product yields. acs.orgrsc.org
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
| Four-Component | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Various catalysts | Pyrano[2,3-c]pyrazoles | researchgate.net |
| Three-Component | Hydrazine Hydrate, Arylidene Malononitrile, Isothiocyanate | HAp/ZnCl2 nano-flakes, 60-70°C | 1H-Pyrazole-1-carbothioamides | biointerfaceresearch.com |
| Three-Component | Aryl Glyoxal (B1671930), Aryl Thioamide, Pyrazolones | HFIP, Room Temperature | Pyrazole-linked Thiazoles | acs.org |
| Three-Component | Aldehyde, Manonitrile, β-ketoester, Hydrazine Hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |
Functionalization and Derivatization Approaches
Once the core pyrazole ring is synthesized, its properties can be fine-tuned through various functionalization and derivatization reactions. These modifications are crucial for developing compounds with specific chemical and biological activities.
Acylation of the Amine Group
The primary amine group at the 5-position of the pyrazole ring is a key site for functionalization, particularly through acylation. vulcanchem.com This reaction involves treating the aminopyrazole with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide linkage. scirp.org For example, 5-amino-3-methyl-pyrazole can be readily acylated using acetic anhydride or benzoyl chloride. scirp.org
Highly selective acyl transfer reagents have been developed to achieve this transformation with precision. 5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones have been identified as exceptionally selective benzoylating agents. rsc.orgrsc.org These reagents can differentiate between various nucleophilic groups, showing high chemoselectivity for primary amines. rsc.org This specificity is critical in complex molecules with multiple reactive sites. rsc.org The resulting N-acylated 1H-pyrazol-5-amines have been investigated as potential covalent inhibitors of enzymes like thrombin, demonstrating the importance of this functionalization in medicinal chemistry. researchgate.net
Alkylation of Nitrogen Atoms in the Pyrazole Ring
Alkylation of the nitrogen atoms in the pyrazole ring is a fundamental method for creating N-substituted pyrazole derivatives. mdpi.com A traditional approach involves deprotonating the pyrazole nitrogen with a base, followed by reaction with an alkyl halide. mdpi.comsemanticscholar.org
A more recent method employs trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid. mdpi.comsemanticscholar.org This reaction provides good yields of N-alkyl pyrazoles under mild conditions, offering an alternative to methods requiring strong bases or high temperatures. semanticscholar.org When unsymmetrical pyrazoles are used, this reaction can produce a mixture of two regioisomers. mdpi.com The selectivity is often controlled by steric hindrance, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. semanticscholar.org For instance, the reaction of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate yields a 2.5:1 ratio of the two possible N-alkylated regioisomers. mdpi.com
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines
A novel synthetic strategy involves the oxidative dehydrogenative coupling of pyrazol-5-amines to form new N-N bonds, leading to the synthesis of azo compounds. nih.govacs.org This method is notable for its mild reaction conditions and use of readily available starting materials. acs.org
One pathway for this transformation involves a reaction mediated by tert-butyl hydroperoxide (TBHP) in the presence of molecular iodine (I₂), which simultaneously installs a C-I bond and an N-N bond through an oxidative process. nih.govacs.org A proposed mechanism suggests that the pyrazol-5-amine undergoes a single-electron oxidation to form a radical cation, which then reacts further to form the coupled product. nih.govacs.org An alternative, copper-catalyzed oxidative coupling process can also be used to achieve the same transformation. acs.orgnih.gov These methods provide a direct route to heteroaryl azo compounds, such as azopyrroles, from pyrazol-5-amine precursors. nih.gov
Regioselective Synthesis Strategies
Controlling the regioselectivity—the specific position of substitution—is a critical challenge in the synthesis of polysubstituted pyrazoles. The reaction of arylhydrazines with unsymmetrical 1,3-dicarbonyl compounds can lead to two possible regioisomeric pyrazole products.
Significant progress has been made in developing highly regioselective synthetic protocols. The choice of solvent has been found to be a crucial factor. organic-chemistry.org A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles is achieved by reacting 1,3-diketones with arylhydrazines at room temperature in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc). organic-chemistry.org In contrast, using protic solvents like ethanol often results in lower selectivity. organic-chemistry.org The addition of an acid, such as aqueous HCl, can further enhance the yield by promoting the final dehydration step of the cyclization. organic-chemistry.org
Stepwise protocols can also be employed to control the outcome. nih.gov For example, the synthesis of tetra-substituted phenylaminopyrazoles can be directed by carefully choosing the reaction sequence, as alternative stepwise methods can affect the chemo- and regio-selectivity compared to a one-pot procedure. nih.gov The unambiguous identification of the resulting isomers often requires detailed spectroscopic analysis, such as NOESY NMR experiments. organic-chemistry.orgnih.gov
Synthesis of Fused Heterocyclic Systems from 5-Aminopyrazoles
5-Aminopyrazoles are versatile building blocks for the construction of a wide array of fused heterocyclic compounds. beilstein-journals.orgbeilstein-journals.org Their bifunctional nature, possessing both a nucleophilic amino group and reactive ring nitrogen atoms, allows for cyclocondensation reactions with various electrophilic partners to yield complex molecular architectures. beilstein-journals.orgmdpi.com
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a prominent class of fused heterocycles, recognized for their potential as protein kinase inhibitors in cancer therapy. nih.govrsc.org The most common and versatile method for their synthesis is the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds such as β-dicarbonyls, β-enaminones, and their synthetic equivalents. mdpi.comnih.gov
The reaction typically proceeds through an initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the pyrimidine (B1678525) ring. mdpi.com The choice of reactants and conditions can be tailored to achieve specific substitution patterns on the resulting fused ring system. mdpi.comnih.gov
Recent advancements have focused on improving reaction efficiency and structural diversity. For example, microwave-assisted, solvent-free conditions have been developed for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines. nih.gov Multi-component reactions, where three or more reactants are combined in a single step, have also emerged as a powerful strategy for rapidly generating libraries of these compounds. mdpi.com
| 5-Aminopyrazole Derivative | Reactant | Conditions | Product | Reference |
|---|---|---|---|---|
| 5-amino-1H-pyrazoles | β-enaminones | Pyridine, reflux | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
| 3-amino-1H-pyrazole | Enaminone derivative | Acetic acid, ammonium (B1175870) acetate, reflux | Pyrazolo[1,5-a]pyrimidine derivative | researchgate.net |
| 5-aminopyrazoles | β-dicarbonyl compounds | Cyclization | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| 5-amino-1H-pyrazoles | 3-oxo-2-(2-arylhydrazinylidene) butanenitriles | Microwave, solvent-free | 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | nih.gov |
Pyrazolo[3,4-d]thiazoles and Pyrazolo[3,4-c]isothiazoles
The synthesis of pyrazole rings fused with sulfur-containing heterocycles like thiazole (B1198619) and isothiazole (B42339) has also been extensively explored. Pyrazolo[3,4-d]thiazoles and their isomers are of interest for their potential biological activities, including antifungal and anti-HIV properties. nih.govnih.gov
One established route to Pyrazolo[3,4-c]isothiazoles involves the oxidative cyclization of 5-amino-4-thiocarbamoylpyrazoles. nih.govtandfonline.com This transformation can be achieved using reagents like hydrogen peroxide in pyridine, which facilitates the closure of the isothiazole ring. tandfonline.com A potential side reaction is the conversion of the thiocarbamoyl group into a cyano group. tandfonline.com
Another approach involves the reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt). acs.org This reaction can yield N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines, which upon thermolysis, rearrange to form 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles. acs.org The reaction conditions, particularly the pH, can be adjusted to favor the formation of either pyrazolo[3,4-c]isothiazoles or the dithiazolylidene intermediates. acs.org
| Starting Material | Reagent(s) | Conditions | Fused Heterocycle | Reference |
|---|---|---|---|---|
| 5-amino-3-methyl-1-substituted-1H-pyrazole-4-carbothioamides | Hydrogen peroxide | Pyridine, 0°C | Pyrazolo[3,4-c]isothiazoles | tandfonline.com |
| 1H-Pyrazol-5-amines | Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) | Varies (pH dependent) | Pyrazolo[3,4-c]isothiazoles or Pyrazolo[3,4-d]thiazoles (via thermolysis of intermediate) | acs.org |
| 5-arylidene-2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Phenyl hydrazine | Cyclisation | Pyrazolo[3,4-d]thiazole hybrids | nih.gov |
Pyrazolo[3,4-d]nih.govtandfonline.comCurrent time information in Bangalore, IN.triazin-4-ones
Pyrazolo[3,4-d] nih.govtandfonline.comCurrent time information in Bangalore, IN.triazin-4-ones are structurally related to purine (B94841) analogs and have demonstrated a range of biological activities, including anticonvulsant, antiviral, and anticancer effects. conicet.gov.ar A primary synthetic route to this fused system is the diazotization of 5-aminopyrazole-4-carbonitriles. researchgate.netscirp.org
This one-pot reaction is typically carried out using sodium nitrite (B80452) in an acidic medium, such as a mixture of hydrochloric and acetic acid. conicet.gov.ar The proposed mechanism involves the in situ hydrolysis of the nitrile group to a carboxamide, followed by diazotization of the adjacent amino group. Subsequent intramolecular cyclization of the resulting diazonium salt leads to the formation of the triazinone ring. conicet.gov.arresearchgate.net The yields are generally good, though they can be influenced by the substituent at the N-1 position of the pyrazole ring. researchgate.net
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | NaNO₂, HCl/AcOH | - | 77% | researchgate.net |
| 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | NaNO₂, HCl/AcOH | - | 50% | researchgate.net |
| 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile | NaNO₂, HCl/AcOH | - | 47% | researchgate.net |
| 3-acetyl-5-aminopyrazole derivatives | Diazotization | - | 64-69% | nih.gov |
Imidazo[1,2-b]pyrazol-2-ones
The Imidazo[1,2-b]pyrazole core is another 5,5-fused ring system that has garnered interest. tcgls.com One synthetic approach involves an intramolecular cyclodehydration of precursor molecules. For instance, 5-aminopyrazoles can be prepared from Boc-protected α-hydrazino acids and β-ketonitriles. beilstein-journals.orgnih.gov Subsequent intramolecular cyclodehydration, mediated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI), results in the formation of the imidazo[1,2-b]pyrazol-2-one ring system. beilstein-journals.orgnih.gov
Solid-phase synthesis has also been successfully applied to create libraries of functionalized imidazo[1,2-b]pyrazol-2-ones. tcgls.com This methodology involves the formation of 5-aminopyrazoles on a solid support, followed by a cyclizative cleavage from the resin, which yields the final products in good yields and purity. tcgls.com More recently, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have been utilized for the facile, chemo- and regioselective assembly of imidazo[1,2-b]pyrazoles from 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate, aldehydes, and isocyanides. beilstein-journals.orgnih.gov
Green Chemistry Principles in Pyrazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazoles and their derivatives to reduce environmental impact. nih.gov These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Key green methodologies employed in pyrazole synthesis include:
Microwave-assisted synthesis: This technique often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govdergipark.org.tr
Solvent-free reactions (Grinding): Performing reactions by grinding solid reactants together, sometimes with a catalytic amount of a solid acid or base, eliminates the need for potentially toxic solvents. nih.gov
Use of green solvents: When a solvent is necessary, environmentally benign options like water, ethanol, or deep eutectic solvents (DES) are preferred. researchgate.netbohrium.com Choline chloride/urea-based DES, for example, has been shown to be an effective and recyclable medium for the synthesis of pyranopyrazoles. bohrium.com
Multicomponent reactions (MCRs): MCRs are inherently atom-economical as they combine multiple starting materials into a single product in one pot, reducing the number of synthetic steps and purification procedures. researchgate.net
Use of reusable catalysts: The development of catalysts, such as nano copper immobilized on layered double hydroxides, that can be easily recovered and reused for several cycles improves the sustainability of the synthetic process. researchgate.net
These green approaches not only make the synthesis of pyrazoles more environmentally friendly but also often offer advantages in terms of efficiency and cost-effectiveness. nih.govresearchgate.net
Future Directions in Synthetic Methodology for this compound
The field of synthetic methodology for this compound and its derivatives continues to evolve. Future research is likely to focus on several key areas:
Development of Novel Catalytic Systems: A major trend is the design of more efficient and selective catalysts. This includes the exploration of novel metal-based and organocatalysts to facilitate known transformations under milder conditions and to enable new types of bond formations. The goal is to enhance reaction rates, improve regioselectivity and stereoselectivity, and broaden the substrate scope.
Expansion of Multicomponent Reactions: There is a continuous effort to design new MCRs that can construct complex fused pyrazole systems with high diversity in a single, efficient step. This is crucial for generating large libraries of compounds for high-throughput screening in drug discovery.
Flow Chemistry: The transition from batch to continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of pyrazole derivatives could lead to more efficient and reproducible manufacturing processes, particularly for industrial applications.
C-H Activation/Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. Future methodologies will likely focus on developing new protocols for the direct C-H arylation, alkylation, or amination of the pyrazole core and its fused analogs, providing more direct and sustainable routes to novel derivatives.
Integration of Photoredox and Electrochemical Catalysis: These emerging synthetic tools offer unique reactivity pathways under mild conditions. Their application in pyrazole synthesis could unlock new transformations that are difficult to achieve with traditional thermal methods, further expanding the accessible chemical space.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the ethyl and pyrazole protons. The ethyl group typically shows a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling. nih.gov The protons on the pyrazole ring and the amine group also exhibit characteristic chemical shifts.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole H-4 | 5.27 | Singlet | - |
| Ethyl CH₂ | 3.53 | Quartet | 7.2 |
| Ethyl CH₃ | 1.50 | Triplet | 7.2 |
| Amino NH₂ | 3.34 | Broad Singlet | - |
Note: The chemical shifts are typical values and can vary slightly depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each carbon atom in a unique chemical environment. nih.gov The chemical shifts of the pyrazole ring carbons are indicative of its aromatic and heterocyclic nature.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyrazole C5 | 140-150 |
| Pyrazole C3 | 128.8 |
| Pyrazole C4 | 85.2 |
| Ethyl CH₂ | 48.6 |
| Ethyl CH₃ | 15.2 |
Note: The chemical shifts are typical values and can vary slightly depending on the solvent and experimental conditions.
Distortionless Enhancement by Polarization Transfer (DEPT) spectra are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In the DEPT-135 spectrum of a related pyrazole derivative, the absence of the azomethinic carbon signal confirmed the formation of the N-pyrazolyl amine, which is a useful technique for structural confirmation. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net The IR spectrum of this compound shows characteristic absorption bands for the N-H bonds of the amine group and the C=N and C=C bonds within the pyrazole ring.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3400 |
| C-H Stretch (Alkyl) | 2850-2960 |
| C=N Stretch (Pyrazole Ring) | 1600-1650 |
| Pyrazole Ring Vibrations | ~1600 |
Note: The wavenumbers are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. nih.gov
| Ion | m/z (Mass-to-Charge Ratio) |
| Molecular Ion [M]⁺ | 111.08 |
| [M+H]⁺ | 112.09 |
Note: The m/z values are based on the most abundant isotopes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. researchgate.net The UV-Vis spectrum of pyrazole derivatives typically shows absorption bands corresponding to π→π* transitions within the aromatic ring. nih.gov For a related compound, 1-ethyl-5-nitro-1H-pyrazole, a λmax at 265 nm was observed, attributed to the π→π* transition of the conjugated nitro-pyrazole system.
| Transition | λmax (nm) |
| π→π* (Pyrazole Ring) | ~210-270 |
Note: The λmax value can be influenced by the solvent and the specific substituents on the pyrazole ring.
X-ray Crystallography for Solid-State Structure Elucidation
The determination of the three-dimensional atomic arrangement of "this compound" in its solid state through single-crystal X-ray diffraction provides definitive proof of its molecular structure and insights into its packing and intermolecular interactions. While a comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific crystallographic information file (CIF) or detailed structural report for the parent compound, the technique has been extensively applied to closely related pyrazole derivatives. The findings from these studies offer a strong basis for understanding the expected structural features of this compound.
General Research Findings from Related Structures:
X-ray crystallographic analyses of various substituted aminopyrazoles consistently reveal key structural motifs. For instance, the pyrazole ring is typically found to be planar, a characteristic feature of this aromatic heterocyclic system. The exocyclic amine group also tends to lie in or close to the plane of the pyrazole ring, facilitating electronic delocalization.
Studies on related compounds, such as ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate and various N-aryl-5-aminopyrazoles, have utilized X-ray diffraction to unambiguously determine their molecular geometry, including bond lengths, bond angles, and torsion angles. researchgate.nethelsinki.fichemicalpapers.com These analyses have been crucial in confirming regioselectivity in syntheses where multiple isomers could potentially form. researchgate.nethelsinki.fichemicalpapers.com
Furthermore, the crystal structures of aminopyrazole derivatives are often stabilized by a network of intermolecular hydrogen bonds. The amino group (-NH₂) typically acts as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors, leading to the formation of dimers, chains, or more complex three-dimensional supramolecular architectures.
Expected Crystallographic Parameters and Structural Details:
Based on the analysis of analogous structures, the crystallographic data for "this compound" would be anticipated to be presented in a format similar to the interactive table below. The specific values for unit cell dimensions (a, b, c, α, β, γ), space group, and other refinement parameters would be determined from the diffraction experiment.
It is important to note that the following table is a template representing the type of data obtained from an X-ray crystallography experiment and does not contain experimental data for "this compound," as such data is not currently available in the public domain. The values are illustrative, based on typical data for similar small organic molecules.
Interactive Data Table: Illustrative Crystallographic Data for a Pyrazole Derivative
| Parameter | Value (Illustrative) | Description |
| Crystal Data | ||
| Chemical Formula | C₅H₉N₃ | The elemental composition of the compound. |
| Formula Weight | 111.15 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group provides a detailed description of the crystal's symmetry. |
| Unit Cell Dimensions | ||
| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |
| b (Å) | 10.2 | The length of the 'b' axis of the unit cell. |
| c (Å) | 7.8 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 105.5 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 650.0 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Data Collection & Refinement | ||
| Radiation | Mo Kα (λ = 0.71073 Å) | The type of X-ray radiation used for the diffraction experiment. |
| Temperature (K) | 293(2) | The temperature at which the data was collected. |
| R-factor (%) | 4.5 | A measure of the agreement between the crystallographic model and the data. |
| Goodness-of-fit (S) | 1.05 | An indicator of the quality of the refinement. |
Reactivity and Chemical Transformations of 1 Ethyl 1h Pyrazol 5 Amine
Electrophilic Aromatic Substitution Reactions
The pyrazole (B372694) ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. nih.gov The presence of the activating amino group at the 5-position and the ethyl group at the 1-position influences the regioselectivity of these substitutions. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. pharmaguideline.comnih.gov
While specific studies on 1-Ethyl-1H-pyrazol-5-amine are not extensively detailed in the literature, the general reactivity of pyrazoles suggests that it would undergo reactions such as halogenation, nitration, and sulfonation, primarily at the C4-position. The electron-donating nature of the amino and ethyl groups would further enhance the nucleophilicity of the pyrazole ring, facilitating these transformations.
Nucleophilic Substitution Reactions
The pyrazole nucleus is considered an electron-rich aromatic system and, as such, is generally resistant to nucleophilic aromatic substitution (SNAr). tandfonline.com Such reactions on the pyrazole ring are uncommon unless the ring is activated by the presence of strong electron-withdrawing groups, which is not the case for this compound. tandfonline.com Therefore, direct displacement of substituents on the pyrazole ring by nucleophiles is not a characteristic reaction of this compound under normal conditions.
Oxidation Reactions
The amino group of this compound is susceptible to oxidation. Oxidative dehydrogenative coupling of pyrazol-5-amines, including N-substituted derivatives, has been reported to yield azo compounds. For instance, the copper-catalyzed oxidative coupling of this compound can lead to the formation of (E)-1,2-bis(1-ethyl-1H-pyrazol-5-yl)diazene. nih.gov
In some cases, oxidation of 1H-pyrazol-5-amines can lead to a more complex transformation involving the opening of the pyrazole ring. researchgate.net Studies have shown that under certain oxidative conditions, 1H-pyrazol-5-amines can be converted to 3-diazenylacrylonitrile derivatives. researchgate.net
| Reactant | Oxidizing Agent/Catalyst | Product | Reaction Type |
|---|---|---|---|
| This compound | CuI / 1,10-phenanthroline (B135089) / TBHP | (E)-1,2-bis(1-ethyl-1H-pyrazol-5-yl)diazene | Oxidative Dehydrogenative Coupling |
| 1H-Pyrazol-5-amines | PhIO | 3-Diazenylacrylonitrile derivatives | Oxidative Ring-Opening |
Reduction Reactions
The pyrazole ring is generally stable under various catalytic and chemical reducing conditions. pharmaguideline.com While the amino group or other functional groups that might be introduced onto the molecule could be subject to reduction, the core pyrazole structure of this compound is typically preserved during such transformations. Specific reduction reactions targeting the pyrazole ring of this compound are not commonly reported. However, a deamination of a substituted 5-aminopyrazole to the corresponding pyrazole has been achieved through diazotization followed by homolytic decomposition. acs.org
Reactions with Aldehydes and Diazonium Salts
This compound can react with aldehydes, particularly in the context of multicomponent reactions, to form a variety of heterocyclic structures. The amino group can act as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an imine intermediate, which can then undergo further cyclization reactions.
The primary amino group at the C5 position allows for diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution). The resulting diazonium salt is a versatile intermediate that can undergo various coupling reactions. For example, these diazonium salts can react with active methylene (B1212753) compounds to form hydrazones, which can then be cyclized to afford fused heterocyclic systems. researchgate.net This reactivity provides a pathway to pyrazolo[5,1-c] beilstein-journals.orgpublish.csiro.aunih.govtriazines and other related structures. Sandmeyer-type reactions on the diazonium salt can be used to introduce a range of substituents at the 5-position of the pyrazole ring. acs.org
Multi-component Reactions (MCRs)
5-Aminopyrazoles, including N-substituted derivatives like this compound, are highly valuable building blocks in multi-component reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. publish.csiro.aursc.org These one-pot reactions offer an efficient and atom-economical approach to generating molecular diversity. The nucleophilic centers of this compound, namely the exocyclic amino group, the N2 nitrogen of the pyrazole ring, and the C4 carbon, can all participate in these reactions. publish.csiro.au
A prominent application of 5-aminopyrazoles in MCRs is the synthesis of pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.orgnih.gov For instance, the three-component reaction of a 5-aminopyrazole, an aldehyde, and a β-diketone or a related active methylene compound can lead to the formation of the pyrazolo[3,4-b]pyridine core. The specific substitution pattern of the starting materials dictates the final structure of the product.
Cyclization Processes leading to Fused Systems
This compound is a key precursor for the synthesis of various fused pyrazole systems, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These bicyclic heterocycles are of significant interest due to their diverse biological activities.
Pyrazolo[1,5-a]pyrimidines: The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents is a common and effective method for the construction of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. semanticscholar.orgnih.gov The reaction proceeds through an initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration.
| Reactant 1 | Reactant 2 | Fused System |
|---|---|---|
| This compound | β-Diketone (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine |
| This compound | Alkynyl Aldehyde | Pyrazolo[3,4-b]pyridine |
| This compound | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine |
Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles can be achieved through several strategies. One common approach involves the reaction with 1,3-dicarbonyl compounds, where the regioselectivity can be influenced by the reaction conditions and the nature of the substituents on both reactants. nih.gov Another powerful method is the cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes, which allows for the synthesis of functionalized pyrazolo[3,4-b]pyridines with excellent regional selectivity. nih.gov
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT modeling)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of 1-Ethyl-1H-pyrazol-5-amine. DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are commonly used to optimize the molecular geometry and calculate various molecular properties. researchgate.net
These calculations can determine key structural parameters. For pyrazole (B372694) derivatives, theoretical studies often focus on bond lengths, bond angles, and dihedral angles to establish the most stable conformation of the molecule. mdpi.com The molecular electrostatic potential (MEP) is another critical aspect analyzed through DFT, which helps in identifying the electrophilic and nucleophilic sites within the molecule, thus predicting its reactivity. researchgate.netnih.gov
Table 1: Representative Calculated Geometrical Parameters for Pyrazole Derivatives
| Parameter | Representative Value |
| N1-N2 Bond Length (Å) | 1.35 |
| N2-C3 Bond Length (Å) | 1.33 |
| C3-C4 Bond Length (Å) | 1.42 |
| C4-C5 Bond Length (Å) | 1.38 |
| C5-N1 Bond Length (Å) | 1.37 |
| N1-C(ethyl) Bond Length (Å) | 1.47 |
| C5-N(amine) Bond Length (Å) | 1.38 |
Note: The values in this table are illustrative and represent typical bond lengths found in pyrazole rings based on computational studies of related derivatives. Actual values for this compound would require specific DFT calculations.
Prediction of Spectroscopic Parameters
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data for this compound. By calculating parameters such as vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), researchers can gain a deeper understanding of the experimental data. nih.govbohrium.com
Time-dependent DFT (TD-DFT) is a common method used to predict UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule. bohrium.com Similarly, theoretical calculations of NMR spectra can aid in the assignment of peaks in experimental ¹H and ¹³C NMR data. nih.gov Vibrational analysis based on DFT can predict the infrared spectrum, helping to identify characteristic functional groups and their vibrational modes. nih.gov
Table 2: Representative Predicted Spectroscopic Data for Pyrazole Derivatives
| Spectroscopic Technique | Predicted Parameter | Representative Value |
| FT-IR | N-H stretch (amine) | ~3400 cm⁻¹ |
| FT-IR | C=N stretch (pyrazole ring) | ~1550 cm⁻¹ |
| ¹H NMR | Pyrazole ring protons | δ 5.5-7.5 ppm |
| ¹³C NMR | Pyrazole ring carbons | δ 95-150 ppm |
| UV-Vis | λmax (π → π*) | ~250 nm |
Note: These are representative values based on general knowledge of pyrazole derivatives and the types of data generated from computational predictions. Specific values for this compound would be obtained from dedicated calculations.
Reaction Mechanism Elucidation through Computational Approaches
Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. researchgate.net DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. researchgate.net This allows for a detailed understanding of the reaction pathways and the factors that control selectivity. For instance, studies on the N-alkylation of pyrazoles have used DFT to determine that the reaction proceeds through a transition state where the alkyl group is transferred to one of the nitrogen atoms of the pyrazole ring. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can further confirm the connection between a transition state and the corresponding reactants and products. researchgate.net
Structure-Property Relationships from Theoretical Models
Theoretical models provide a powerful tool for establishing structure-property relationships in pyrazole derivatives. By systematically modifying the structure of this compound in silico and calculating various properties, it is possible to understand how different functional groups and substituents influence its electronic, spectroscopic, and reactive characteristics.
For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and electronic properties. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from the energies of the frontier orbitals, offering a quantitative measure of the molecule's reactivity. nih.gov These theoretical insights are crucial for the rational design of new pyrazole derivatives with desired properties for various applications. mdpi.com
Medicinal Chemistry and Pharmacological Applications of 1 Ethyl 1h Pyrazol 5 Amine Scaffolds
Structure-Activity Relationship (SAR) Studies of Pyrazole (B372694) Derivatives
The biological activity of pyrazole derivatives, including those based on the 1-Ethyl-1H-pyrazol-5-amine scaffold, is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. These studies systematically modify the chemical structure of a molecule and assess the resulting changes in biological activity, providing insights into the key molecular features required for a desired pharmacological effect.
The type, position, and orientation of substituents on the pyrazole ring profoundly influence the molecule's interaction with biological targets. researchgate.net Key factors that govern the biological activity of pyrazole derivatives include electronic effects, steric factors, and the balance between hydrophobicity and hydrophilicity. researchgate.net
Electronic Effects: The presence of electron-donating groups (e.g., alkyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano) on the pyrazole ring can alter the electron density of the molecule. researchgate.net These changes can significantly impact the compound's binding affinity to enzymes or receptors. researchgate.net For instance, SAR studies on pyrazolo[4,3-c]pyridines revealed that modifications to substituents at the N-1 position of the pyrazole, which can alter electronic properties, influence the compound's ability to disrupt protein-protein interactions. acs.org
Steric Factors: The size and spatial arrangement of substituents play a critical role. researchgate.net Bulky groups may cause steric hindrance, preventing the molecule from fitting into the active site of a biological target, whereas smaller substituents might allow for a more optimal fit and stronger interactions. researchgate.net
The 5-amino group is a key pharmacophore in many biologically active pyrazole derivatives and is considered an advantageous framework for designing ligands for various enzymes and receptors. nih.gov This functional group is a versatile building block for synthesizing a wide array of heterocyclic compounds with significant therapeutic potential. mdpi.comscirp.org
The importance of the 5-amino group stems from its ability to act as a hydrogen bond donor, which is crucial for anchoring the molecule within the binding site of a biological target. nih.gov It can also participate in electrostatic interactions, further strengthening the ligand-receptor complex. researchgate.net The substitution of the amino group at position 5 of the pyrazole ring is extensively reported in medicinal chemistry due to the high versatility of this class of compounds. nih.gov Derivatives of 5-aminopyrazole have been successfully developed as kinase inhibitors, anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.gov In some cases, these compounds have demonstrated dual activity, such as combined anticancer and antibacterial effects. nih.gov The recent clinical approval of Pirtobrutinib, a 5-aminopyrazole derivative, for the treatment of mantle cell lymphoma underscores the therapeutic significance of this scaffold. nih.gov
Therapeutic Applications of Pyrazole Derivatives
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. researchgate.netorientjchem.org The versatility of the 5-aminopyrazole structure, in particular, has led to the development of compounds with significant potential in various therapeutic areas. nih.govmdpi.com
Pyrazole derivatives, especially those incorporating a 5-amino group, have been extensively investigated for their anticancer properties. nih.govmdpi.comscirp.orgnih.govorientjchem.org These compounds exert their effects through various mechanisms, including the inhibition of kinases involved in cancer progression, induction of apoptosis, and disruption of cell proliferation. researchgate.netnih.gov
Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives against a range of human cancer cell lines. For example, newly synthesized aryl azo imidazo[1,2-b]pyrazole derivatives, derived from 5-amino-3-phenyl-1H-pyrazole, showed more potent anticancer activity against the MCF-7 breast cancer cell line than the standard drug doxorubicin. mdpi.com Similarly, pyrazolo[5,1-c] researchgate.netnih.govmdpi.comtriazine derivatives have shown significant inhibitory effects on the growth of MCF-7 and HepG2 (liver cancer) cells. tandfonline.com Further research has identified pyrazolinyl-indole derivatives with remarkable cytotoxic activity against diverse cancer cell lines, including leukemia, colon, melanoma, and lung cancer. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀/Effect) | Source |
|---|---|---|---|
| Aryl azo imidazo[1,2-b]pyrazoles | MCF-7 (Breast) | IC₅₀ = 6.1 ± 0.4 µM | mdpi.com |
| Pyrazolo[5,1-c] researchgate.netnih.govmdpi.comtriazine-3-carboxamides | MCF-7 (Breast), HepG2 (Liver) | More inhibitory than doxorubicin | tandfonline.com |
| Pyrazoline derivative with 4-bromophenyl group | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | IC₅₀ = 8.0 µM (A549), 9.8 µM (HeLa), 5.8 µM (MCF-7) | srrjournals.com |
| Benzo[b]thiophen-2-yl-pyrazoline derivative | HepG-2 (Liver) | IC₅₀ = 3.57 µM | srrjournals.com |
| Pyrazolinyl-indole derivative (HD05) | Leukemia | 78.76% growth inhibition | nih.gov |
The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs, such as celecoxib (B62257). scirp.org Derivatives of 5-aminopyrazole have also been studied for their potential to control inflammatory disorders. scirp.org These compounds often exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov
Research has identified novel pyrazole derivatives with significant in vitro and in vivo anti-inflammatory activity. mdpi.com For instance, a series of synthesized pyrazole derivatives demonstrated notable inhibition of protein denaturation, a marker of inflammation, with IC₅₀ values comparable to the standard drug diclofenac (B195802) sodium. mdpi.com Another study on pyrazoline derivatives found that certain compounds were potent inhibitors of the lipoxygenase (LOX) enzyme and effectively reduced carrageenin-induced paw edema in animal models. mdpi.com
| Compound/Derivative Class | Assay/Model | Reported Activity (IC₅₀/Inhibition) | Source |
|---|---|---|---|
| Benzylidene-substituted pyrazoles (123a-d) | In vitro protein denaturation | IC₅₀ = 71.11 - 81.77 µg/mL | mdpi.com |
| Pyrazoline derivative (2g) | Lipoxygenase (LOX) inhibition | IC₅₀ = 80 µM | mdpi.com |
| Pyrazoline derivative (2d) | Carrageenin-induced paw edema | 58% inhibition | mdpi.com |
| Pyrazoline derivative (2e) | Carrageenin-induced paw edema | 61% inhibition | mdpi.com |
The pyrazole moiety is present in various compounds exhibiting a wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. mdpi.comorientjchem.org The natural pyrazole C-glycoside, pyrazofurin, is known for its broad-spectrum antimicrobial and antiviral effects. nih.gov
Synthetic pyrazole derivatives have shown considerable activity against various pathogenic microorganisms. In one study, newly synthesized pyrazolo[1,5-a]pyrimidine (B1248293) products were screened for their in vitro antimicrobial activities against Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans. mdpi.com Other research has focused on pyrazole-carbothiohydrazide derivatives, which displayed remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values in some cases lower than the standard drugs chloramphenicol (B1208) and clotrimazole. nih.gov
| Compound/Derivative Class | Microorganism | Reported Activity (MIC) | Source |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines (58a-j) | Bacillus subtilis, Escherichia coli, Aspergillus niger, Candida albicans | Screened for activity | mdpi.com |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus | 62.5 µg/mL | nih.gov |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Candida albicans | 7.8 µg/mL | nih.gov |
| Hydrazone derivative (26) | Escherichia coli | 32 µg/mL | researchgate.net |
| Pyrazoline derivative (22) | Pseudomonas aeruginosa | 64 µg/mL | researchgate.net |
Analgesic Properties
Pyrazole derivatives are well-established analgesic agents, with marketed drugs like celecoxib and lonazolac (B1214889) serving as prime examples. rjpbr.com The analgesic effect of many pyrazole-based compounds is linked to their anti-inflammatory properties, often stemming from the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of pain-sensitizing prostaglandins. rjpbr.comtandfonline.com
Research has demonstrated the efficacy of various pyrazole derivatives in preclinical pain models. For instance, studies using hot plate and tail-flick tests have confirmed the analgesic potential of newly synthesized pyrazole compounds. nih.gov The incorporation of pyrazole and 1,2,4-triazole (B32235) moieties into a single molecule has been explored, with in silico predictions suggesting and in vivo studies confirming the analgesic properties of the resulting compounds in acetic acid-induced writhing and formalin-induced pain models. zsmu.edu.ua
A study on pyrazolo[3,4-c]pyrazole (B14755706) derivatives showed that these fused heterocyclic systems exhibit both analgesic and anti-inflammatory activities. sciencescholar.us Similarly, pyrazole derivatives containing thiophene (B33073) have been investigated, with several compounds proving to be potent analgesics. rjpbr.com These findings underscore the potential of the pyrazole scaffold as a foundational element for designing novel and effective analgesic drugs. rjpbr.comzsmu.edu.uasciencescholar.us
| Compound Series | Analgesic Test Model | Key Findings | Reference |
|---|---|---|---|
| Pyrazole-Thiophene Hybrids | Not Specified | Compounds 5e, 5f, and 6d were identified as potent analgesics. | rjpbr.com |
| Pyrazolo[3,4-c]pyrazole Derivatives | Not Specified | All synthesized compounds exhibited analgesic activity. | sciencescholar.us |
| Pyrazole-1,2,4-triazole Hybrids | Acetic Acid-Induced Writhing, Formalin Test | Compounds showed significant antinociceptive activity in vivo. | zsmu.edu.ua |
| Benzofuran-Pyrazole Hybrids | Not Specified | Synthesized pyrazoline derivatives demonstrated significant analgesic activity. | researchgate.net |
Enzyme Inhibition
The structural versatility of the 5-aminopyrazole scaffold makes it a valuable pharmacophore for designing inhibitors of various enzymes implicated in disease. nih.gov
Kinase Inhibitors: The 5-aminopyrazole core is a key feature in numerous kinase inhibitors. mdpi.com Research has led to the identification of 5-amino-pyrazole derivatives as potent and selective inhibitors of p38α MAP kinase, a target for inflammatory diseases. nih.gov One such compound demonstrated excellent cellular potency in inhibiting TNFα production and was effective in an acute murine model. nih.gov Furthermore, 5-aminopyrazole derivatives have been developed as inhibitors of NIK, a kinase in the NF-kB pathway, with some compounds showing high selectivity and nanomolar inhibitory concentrations. mdpi.com The scaffold is also present in AT9283, a multitargeted inhibitor with potent activity against Aurora kinases. mdpi.com
Carbonic Anhydrase (CA) Inhibitors: Pyrazole and pyrazoline derivatives have shown significant potential as inhibitors of carbonic anhydrase, a metalloenzyme linked to conditions like glaucoma and cancer. nih.govtandfonline.com Studies have reported pyrazole-based benzenesulfonamides that inhibit human carbonic anhydrase (hCA) isoforms II, IX, and XII, with some derivatives being more active than the standard drug acetazolamide. rsc.org For example, compound 4g was a potent inhibitor of hCAXII with an IC₅₀ of 0.12 µM. rsc.org Other research has identified pyrazole derivatives with Kᵢ values in the low nanomolar range against hCA I and hCA II. tandfonline.comnih.gov This activity is often achieved by incorporating a sulfonamide group, which coordinates with the zinc ion in the enzyme's active site. rsc.org
COX-1/COX-2 Inhibitors: As mentioned in the analgesic section, many pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A key goal in this area is to develop selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net Research has successfully produced novel pyrazole–pyridazine hybrids that demonstrate higher COX-2 inhibitory action than celecoxib, with IC₅₀ values as low as 1.15 µM. rsc.org Other studies have identified polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles with significant COX-2 selectivity and a good safety profile in preclinical models. nih.gov For instance, a bipyrazole compound (10) and a pyranopyrazole (27) were found to be nearly equiactive to celecoxib. nih.gov
WNV NS2B-NS3 Proteinase Inhibitors: The NS2B-NS3 protease of the West Nile Virus (WNV) is essential for viral replication, making it a key target for antiviral drug development. researchgate.netnih.gov Pyrazole derivatives have been investigated as inhibitors of this enzyme. Specifically, 5-amino-1-(phenyl)sulfonyl-pyrazol-3-yl compounds have shown activity against the WNV protease. researchgate.net Other research has focused on pyrazole-3-carboxylic acid derivatives as inhibitors of the closely related dengue virus (DENV) protease, with some compounds also showing activity against the WNV protease. nih.gov
| Enzyme Target | Compound Class | Key Result (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|
| p38α MAP Kinase | 5-Amino-pyrazoles | Potent and selective inhibition. | nih.gov |
| NIK (NF-kB pathway) | 5-Aminopyrazoles | IC₅₀ = 2.9 nM (Compound 20b) | mdpi.com |
| hCA II | Pyrazole-based benzene (B151609) sulfonamides | IC₅₀ = 0.24 µM (Compound 4k) | rsc.org |
| hCA IX | Pyrazole-based benzene sulfonamides | IC₅₀ = 0.15 µM (Compound 4j) | rsc.org |
| hCA XII | Pyrazole-based benzene sulfonamides | IC₅₀ = 0.12 µM (Compound 4g) | rsc.org |
| COX-2 | Pyrazole–pyridazine hybrid | IC₅₀ = 1.15 µM (Compound 6f) | rsc.org |
| COX-2 | Bipyrazole derivative | ED₅₀ = 35.7 µmol/kg | nih.gov |
| WNV NS2B-NS3 Protease | 5-amino-1-(phenyl)sulfonyl-pyrazol-3-yl | Exhibited activity against WNV protease. | researchgate.net |
Antioxidant Activity
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. nih.gov Pyrazole and its derivatives, particularly 5-aminopyrazoles, have been investigated for their antioxidant properties. nih.govresearchgate.netmdpi.com These compounds can neutralize free radicals and chelate metal ions, mitigating oxidative damage. nih.gov
The antioxidant capacity of these derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. researchgate.netnih.govproquest.com Studies on various 5-aminopyrazole derivatives have demonstrated interesting radical scavenging properties. researchgate.netmdpi.com For example, a series of imidazo[1,2-b]pyrazole derivatives, synthesized from a 5-aminopyrazole precursor, showed significant antioxidant activity, with inhibition percentages up to 75.3% compared to ascorbic acid. nih.gov Another study reported that certain 5-aminopyrazole derivatives effectively inhibited reactive oxygen species (ROS) production in human platelets. researchgate.net These findings highlight the potential of the 5-aminopyrazole scaffold in the development of agents that can combat oxidative stress-related conditions. nih.govresearchgate.net
Antidiabetic Activity
Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase is a validated strategy for managing type 2 diabetes mellitus. nih.govfrontiersin.org Pyrazole-based compounds have emerged as a promising scaffold for developing potent α-glucosidase inhibitors. nih.govresearchgate.net
Several studies have demonstrated the effectiveness of pyrazole derivatives in this context. A series of sulfonamide-based acyl pyrazoles were synthesized and screened for α-glucosidase inhibition, with all tested compounds proving more potent than the standard drug, acarbose (B1664774). frontiersin.orgnih.gov The most active compound, 5a, displayed an IC₅₀ value of 1.13 µM, significantly lower than acarbose (IC₅₀ = 35.1 µM). frontiersin.orgnih.gov Molecular docking studies suggest that the pyrazole and sulfonamide moieties play a crucial role in binding to the enzyme's active site. frontiersin.org Other research on substituted pyrazol-4-yl-diazene derivatives also reported effective α-glucosidase inhibition, with Kᵢ values in the nanomolar range. nih.gov The consistent and potent activity observed across different pyrazole-based series makes this scaffold an attractive starting point for the development of new antidiabetic agents. nih.govfrontiersin.org
Antiparkinsonian and Neuroprotective Properties
Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons, with oxidative stress playing a key role in its pathology. nih.govijprt.org Pyrazoline derivatives, which are structurally related to pyrazoles, are known to possess antioxidant and neuroprotective properties, making them promising candidates for PD therapeutics. nih.govijprt.org
Research into 2-pyrazoline (B94618) derivatives has shown their ability to protect against neurotoxicity in cellular models of Parkinson's disease. nih.gov In one study, 1,3,5-trisubstituted-2-pyrazolines were investigated for their neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity in PC-12 cells. nih.gov Certain compounds, such as 3h and 4h, significantly increased cell viability, suggesting a protective role against oxidative damage. nih.gov The neuroprotective potential of pyrazoles is also linked to their ability to inhibit enzymes like monoamine oxidase-B (MAO-B), which is involved in the degradation of dopamine. nih.gov Additionally, some pyrazole derivatives have shown neuroprotective effects in models of Alzheimer's disease by inhibiting cholinesterases and reducing Aβ aggregation. mdpi.com These findings suggest that the pyrazole scaffold is a valuable template for designing agents to combat neurodegenerative diseases like Parkinson's. mdpi.comresearchgate.netsemanticscholar.org
Antileishmanial Activity
Leishmaniasis is a parasitic disease for which new, more effective treatments are needed. The pyrazole scaffold has been extensively explored in the search for novel antileishmanial agents. mdpi.com In particular, 5-aminopyrazole derivatives have served as starting points for developing compounds active against Leishmania parasites.
Several series of pyrazole-based compounds have demonstrated significant in vitro activity against both the promastigote and amastigote forms of Leishmania. For example, 5-(5-amino-1-aryl-1H-pyrazol-4-yl)-1H-tetrazole derivatives were evaluated against Leishmania amazonensis, with some compounds showing promising activity. Another study on 4-(1H-pyrazol-1-yl) benzenesulfonamide (B165840) derivatives found that the addition of a sulfonamide group improved antileishmanial activity against Leishmania infantum and L. amazonensis. The versatility of the pyrazole ring allows for the creation of hybrid molecules with enhanced potency, highlighting its importance in the development of new therapies for this neglected disease.
ACE Inhibitor Activity
The angiotensin-converting enzyme (ACE) is a key target in the management of hypertension and other cardiovascular diseases. The pyrazole nucleus has been investigated as a scaffold for the design of novel ACE inhibitors. nih.gov
A study involving the synthesis of a series of chalcones and their corresponding pyrazole derivatives evaluated their potential as ACE inhibitors. nih.govnih.gov The results showed that both classes of compounds possessed inhibitory activity. Among the pyrazole derivatives tested, compound 15 was identified as the most potent, with an IC₅₀ value of 0.213 mM. nih.gov This research demonstrates that the pyrazole scaffold can be effectively utilized to develop compounds that inhibit the angiotensin-converting enzyme, opening a potential avenue for new antihypertensive agents. nih.govnih.gov
Activators of G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK)
The G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3, are crucial effectors in cellular signaling pathways mediated by G protein-coupled receptors. nih.gov These channels are tetrameric complexes formed by the assembly of four subunits (GIRK1–4) and are considered potential therapeutic targets for a variety of indications, including pain, epilepsy, and anxiety. nih.govnih.gov The GIRK1/2 channel subtype is the most prevalent in the brain, while the GIRK1/4 subtype is primarily located in the heart's atria, playing a key role in regulating heart rate. nih.govnih.gov
The 1H-pyrazol-5-amine scaffold has been identified as a "privileged scaffold" in the development of GIRK channel activators. nih.gov Medicinal chemistry efforts have focused on this core to create novel compounds with improved potency and pharmacokinetic properties over earlier urea-containing molecules, which suffered from significant liabilities. nih.govnih.gov By merging the pyrazole scaffold with a phenylacetamide portion, researchers have developed novel series of 1H-pyrazolo-5-yl-2-phenylacetamides. nih.gov These compounds have demonstrated nanomolar potency as activators of the GIRK1/2 channel subtype. nih.govnih.gov
Further optimization led to the discovery of ether-based scaffolds paired with a sulfone-based head group, resulting in potent and selective GIRK1/2 activators with improved metabolic stability. nih.gov The research highlights the versatility of the aminopyrazole core in generating diverse libraries of compounds for targeting GIRK channels.
| Compound Series | Target | Potency | Key Features |
|---|---|---|---|
| 1H-Pyrazolo-5-yl-2-phenylacetamides | GIRK1/2 | Nanomolar range | Non-urea scaffold, improved brain distribution nih.govnih.gov |
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers | GIRK1/2 | Nanomolar range | Ether-based scaffold with sulfone head group, improved metabolic stability nih.gov |
Drug Design and Development Strategies
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its synthetic accessibility and ability to serve as a versatile framework in various therapeutic agents. mdpi.comnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic properties. globalresearchonline.netorientjchem.org The this compound structure, in particular, offers multiple points for chemical modification, making it an attractive starting point for drug design and development. mdpi.com
Development of Novel Therapeutic Agents
The versatility of the aminopyrazole scaffold has been exploited to develop a wide array of novel therapeutic agents targeting different biological pathways. The core structure is present in compounds designed as inhibitors of protein kinases, which are crucial targets in oncology. nih.gov For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors to combat drug resistance in cancer. nih.govresearchgate.net
Beyond cancer, this scaffold has been instrumental in creating agents for other diseases. Researchers have identified 1-ethyl-1H-pyrazolo[3,4-b]pyridine-based compounds as binders for bromodomain-containing protein 9 (BRD9), an important epigenetic target. nih.gov One such compound demonstrated promising antiproliferative activity in cancer cell lines. nih.gov The development process often involves creating libraries of derivatives by making tailored structural modifications to the core pyrazole structure to explore the chemical space of a biological target's binding site extensively. nih.govresearchgate.net
Rational Design of Pyrazole-Bearing Drugs
Rational drug design relies on understanding the structure-activity relationships (SAR) to optimize lead compounds. The pyrazole scaffold is highly amenable to this approach. frontiersin.org Substitutions at different positions on the pyrazole ring can significantly influence the resulting compound's potency, selectivity, and pharmacokinetic properties. frontiersin.orgnih.gov
For example, in the design of protein kinase inhibitors, the pyrazole fragment was chosen over other rings like pyrimidine (B1678525) or thiazole (B1198619) because it yielded potent inhibitors with better drug-like properties, such as lower lipophilicity. nih.gov The tautomeric forms of the pyrazole ring can also play a key role in its interaction with the active site of an enzyme, a factor that is critical in the rational development of new drugs. frontiersin.orgnih.gov The ability to systematically modify the pyrazole core allows medicinal chemists to fine-tune the biological activity and create highly selective and effective therapeutic agents. frontiersin.org
In Silico Studies in Drug Discovery
Computational, or in silico, methods are integral to modern drug discovery, accelerating the identification and optimization of lead compounds. The this compound scaffold and its derivatives have been the subject of numerous in silico studies. ej-chem.org Techniques such as virtual screening, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) are frequently employed. ej-chem.orgijfmr.comeuropeanreview.org
Virtual screening of chemical libraries based on 3D structure-based pharmacophore models has successfully identified novel pyrazole-based hits. nih.govresearchgate.net For example, an in silico workflow led to the identification of a 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif as a new chemotype for BRD9 ligands. nih.gov Molecular docking studies are used to predict the binding modes of pyrazole derivatives within the active sites of target proteins, such as protein kinases, providing insights into the molecular interactions that drive potency and selectivity. europeanreview.orgresearchgate.net These computational approaches, combined with chemical synthesis and biological assays, allow for the rapid expansion and optimization of new chemical entities for important therapeutic targets. nih.gov
| In Silico Method | Application | Outcome | Reference |
|---|---|---|---|
| Virtual Screening (Pharmacophore-based) | Identification of BRD9 binders | Identified a promising 1-ethyl-1H-pyrazolo[3,4-b]pyridine hit | nih.govresearchgate.net |
| Molecular Docking | Evaluation of Pancreatic Lipase inhibitors | Predicted binding affinity and interactions of pyrazole-fused benzimidazoles | europeanreview.org |
| Molecular Docking | Screening for potential kinase inhibitors | Identified pyrazole derivatives with low binding energy for VEGFR-2, Aurora A, and CDK2 | researchgate.net |
| QSAR | Correlate antimicrobial activity with molecular descriptors | Studied the relationship between the structure of pyrazolone (B3327878) derivatives and their biological activity | ej-chem.org |
Bioavailability and Pharmacokinetic Considerations
A critical aspect of drug development is ensuring that a compound has favorable bioavailability and pharmacokinetic (PK) properties, allowing it to reach its target in the body at therapeutic concentrations. A major driver for developing new series of pyrazole-based compounds has been to improve upon the poor PK profiles of earlier generations. nih.govnih.gov For instance, previously reported urea-containing GIRK activators had significant PK liabilities, which prompted the development of the 1H-pyrazolo-5-yl-2-phenylacetamide series. nih.gov
Selected compounds from these newer series underwent in vitro DMPK (Drug Metabolism and Pharmacokinetics) assays to assess properties like human and mouse liver microsomal intrinsic clearance and plasma protein binding. nih.gov While many derivatives displayed high intrinsic clearance, some compounds were identified that were predicted to have more moderate clearance. nih.gov A key success of these optimization efforts was the development of potent GIRK1/2 activators with improved brain distribution, a crucial factor for drugs targeting the central nervous system. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often calculated for newly synthesized pyrazole derivatives to evaluate their pharmacokinetic profiles early in the discovery process. mdpi.com
| Pharmacokinetic Parameter | Finding | Significance |
|---|---|---|
| Liver Microsomal Clearance | Identified compounds with predicted moderate clearance in human and mouse models | Indicates improved metabolic stability over previous compounds nih.gov |
| Brain Distribution (Rodent Kp) | Achieved Kp > 0.6 for some compounds | Demonstrates improved ability to cross the blood-brain barrier nih.govnih.gov |
| Plasma Protein Binding | Assessed as part of in vitro DMPK profiling | Helps to understand the fraction of free drug available for therapeutic effect nih.gov |
Applications in Materials Science and Agrochemicals
Pyrazole (B372694) Derivatives in Agrochemicals (Pesticides, Herbicides, Insecticides)
Pyrazole derivatives are a significant class of compounds in the agrochemical industry, offering robust solutions for crop protection. uni.lu Their broad spectrum of biological activity allows for their use as herbicides, fungicides, and insecticides. researchgate.netmdpi.comresearchgate.net The versatility of the pyrazole ring enables the synthesis of molecules that can target specific biological pathways in weeds, fungi, and insects.
Herbicides: Certain pyrazole derivatives function as potent herbicides by inhibiting critical plant enzymes. A notable class of pyrazole-based herbicides inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). uni.lu This inhibition disrupts the biosynthesis of pigments essential for photosynthesis, leading to the bleaching and eventual death of targeted weeds. uni.lu Commercially successful pyrazole herbicides demonstrate the effectiveness of this scaffold in weed management. uni.lu
Fungicides: The development of fungicides based on the pyrazole structure has been a major advancement in controlling plant diseases. These compounds often target the respiratory system of fungi. Specifically, many pyrazole fungicides act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain and leading to a cessation of energy production. researchgate.net
Insecticides: Pyrazole-containing compounds are also prominent in the insecticide market. One of the most well-known classes is the "fiproles," which includes insecticides that act as antagonists of the GABA (gamma-aminobutyric acid) receptor-chloride channel complex in insect neurons. uni.lu This disruption of the central nervous system leads to paralysis and death of the insect. uni.lu Research continues to yield novel pyrazole-based insecticides with high efficacy against various pests. researchgate.nettcichemicals.com For example, studies on 1H-pyrazole-5-carboxylic acid derivatives have shown significant mortality rates against pests like Aphis fabae. tcichemicals.com
| Agrochemical Class | Mode of Action | Example Target | Reference |
|---|---|---|---|
| Herbicides | HPPD Inhibition | Weed Photosynthesis | uni.lu |
| Fungicides | Succinate Dehydrogenase Inhibition (SDHI) | Fungal Respiration | researchgate.net |
| Insecticides (Fiproles) | GABA Receptor Antagonism | Insect Central Nervous System | uni.lu |
Pyrazole-Based Catalysts
In the field of catalysis, pyrazole derivatives serve as versatile ligands for metal catalysts. Their nitrogen atoms can effectively coordinate with metal ions, influencing the catalyst's activity, selectivity, and stability. This coordination chemistry is crucial for enhancing the efficiency of various chemical transformations. The structural modularity of the pyrazole ring allows for the fine-tuning of steric and electronic properties of the resulting catalyst, making them suitable for a range of reactions, including cross-coupling reactions and polymerization.
Dyes and Pigments
The chromophoric properties of certain pyrazole derivatives make them valuable in the manufacturing of dyes and pigments. Azo dyes containing the pyrazole moiety are particularly common. These are synthesized through the coupling of a diazotized amine with a pyrazole derivative. The resulting compounds often exhibit bright colors and good fastness properties, making them suitable for dyeing textiles and other materials. For instance, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is used as a diazotization component to create new pyrazole azo dyes. nih.gov Furthermore, some pyrazole derivatives serve as important intermediates in the synthesis of more complex colorants. rsc.org
Fluorescent Substances
Many pyrazole derivatives exhibit fluorescence, a property that makes them useful in various applications, including biological imaging and sensor development. researchgate.net The emission properties can be tuned by modifying the substituents on the pyrazole ring. Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, have been studied for their fluorescent properties, demonstrating potential as stable fluorescent probes. These compounds' fluorescence can be sensitive to their environment, such as solvent polarity and pH, which allows for their use as chemical sensors. researchgate.net
OLED Intermediates
Pyrazole derivatives, particularly pyrazolines, are recognized for their excellent photophysical properties and have been extensively used as materials in Organic Light-Emitting Diodes (OLEDs). rsc.org Their high fluorescence quantum yields and charge-transporting capabilities make them suitable for use as both the light-emitting layer and the hole-transporting layer in OLED devices. rsc.org Specifically, pyrazoline derivatives are known for their blue-emitting properties, a crucial component for full-color displays. rsc.org The molecular structure of these compounds can be tailored to optimize their HOMO and LUMO energy levels, enhancing the efficiency and brightness of the OLED. rsc.org Research has demonstrated that OLEDs incorporating pyrazoline derivatives can achieve high brightness and efficiency. rsc.org
Advanced Materials with Specific Properties
The versatility of the pyrazole structure allows for its incorporation into a variety of advanced materials with tailored properties. For example, pyrazole derivatives are used in the formulation of specialized polymers and coatings. These materials can offer enhanced durability and resistance to environmental factors. Furthermore, the ability of pyrazoles to act as ligands for metal ions is exploited in the development of sensors for heavy metals, where the binding event is signaled by a change in color or fluorescence. researchgate.net
Aggregation-Induced Emission (AIE)
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. rsc.org This property is the opposite of the common aggregation-caused quenching (ACQ) effect and is highly desirable for applications in optoelectronics and biological sensing. Several pyrazole derivatives have been designed and synthesized to exhibit AIE or Aggregation-Induced Emission Enhancement (AIEE). rsc.orgrsc.org
The mechanism behind AIE in pyrazole-based molecules often involves the restriction of intramolecular rotations (RIR) in the aggregated state. In dilute solutions, the free rotation of peripheral groups (like phenyl rings) provides a non-radiative pathway for the decay of the excited state, resulting in weak fluorescence. rsc.org Upon aggregation, these rotations are physically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, leading to strong light emission. rsc.org
| Pyrazole Derivative Type | Key Finding | Potential Application | Reference |
|---|---|---|---|
| Tripodal Pyrazole Ligands | Exhibit Aggregation-Induced Emission Enhancement (AIEE) in THF/water mixtures. | Fluorescent sensors for detecting nitroaromatic compounds like picric acid. | rsc.org |
| N-arylated Ferrocenyl Pyrazoles | Show AIE activity and are used for turn on/off fluorescence detection of picric acid. | Highly selective and sensitive chemical sensors. | rsc.org |
| Trigonal Fluorinated Pyrazoles | A triazine-centered compound displays AIE, while a benzene-based analogue does not. | Development of porous molecular crystals with solid-state fluorescence. |
Environmental Impact and Remediation Studies of Pyrazole Derivatives
Occurrence of Pyrazole (B372694) in Wastewater and Aquatic Systems
The extensive use of pyrazole-containing pesticides, fungicides, and pharmaceuticals has resulted in their detection in various environmental compartments. arviatechnology.comresearchgate.net These compounds enter aquatic systems primarily through industrial and municipal wastewater effluents, as well as agricultural runoff. arviatechnology.comresearchgate.net Conventional wastewater treatment plants (WWTPs) are often not equipped to completely remove these complex synthetic molecules, leading to their discharge into rivers, lakes, and groundwater. researchgate.net
While specific concentration data for the broad class of pyrazoles are not comprehensively monitored, studies on other azole-based antifungal agents in countries like Switzerland have shown their prevalence. For instance, concentrations of pesticidal and pharmaceutical azoles have been detected in wastewater effluent, surface water, and groundwater, with levels typically in the nanogram per liter (ng/L) range. researchgate.net The detection frequency and concentration of any specific pyrazole derivative, including 1-Ethyl-1H-pyrazol-5-amine, would depend on its usage volume, application patterns, and the physicochemical properties that govern its environmental mobility.
Environmental Fate and Degradation Pathways
The environmental fate of pyrazole derivatives—what happens to them in the environment—is determined by a combination of biological and physical processes, including biodegradation, photolysis, and sorption to soil and sediment.
Biodegradation involves the breakdown of organic compounds by microorganisms. While some research has focused on synthesizing pyrazole derivatives that are inherently more biodegradable, many existing pyrazoles are noted for their persistence. researchgate.netresearchgate.net The stability of the pyrazole ring can make it resistant to microbial attack. Information on the complete biodegradation pathways for many pyrazole compounds is limited. For the related class of compounds, pyrazines, bacteria have been identified that can use them as a carbon and energy source, but the exact mechanisms of ring cleavage remain largely unknown. nih.gov This suggests that the biodegradation of the pyrazole core may be a slow process, potentially leading to the accumulation of these compounds or their transformation products in the environment.
Photolysis, or degradation by light, is another significant pathway for the transformation of chemical compounds in the environment, particularly in surface waters. The susceptibility of a pyrazole derivative to photolysis is highly dependent on its specific chemical structure. Some pyrazole compounds exhibit ultrafast photodissociation, breaking down rapidly when exposed to sunlight. rsc.org However, other derivatives may be more resistant to photolytic degradation. nih.gov The process of photolysis can be complex; it does not always lead to complete mineralization into harmless substances like water and carbon dioxide. In some cases, it can result in the formation of intermediate transformation products, which may themselves be toxic. nih.gov
Sorption is the process by which chemicals bind to solid particles like soil and sediment. This is a critical factor in determining a compound's mobility in the environment. ecetoc.org Pyrazole derivatives are generally considered to be good adsorption centers. nih.gov The degree of sorption is quantified by the soil-water distribution coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgecetoc.org
Research on a set of ten pyrazole-based agrochemicals found a median Kd value of 12, indicating a tendency to bind to soil rather than remain in the water phase. eag.com The study also highlighted that the most important soil characteristics influencing the sorption of these pyrazoles were percent clay and organic carbon content. eag.com Compounds with high sorption coefficients are less likely to leach into groundwater but may accumulate in soil and sediment, posing a potential risk to soil-dwelling organisms. ecetoc.org
| Parameter | Description | Relevance to Pyrazole Derivatives |
| Kd (Distribution Coefficient) | Ratio of the chemical concentration in the solid phase (soil/sediment) to the concentration in the aqueous phase (water) at equilibrium. ecetoc.org | A study of ten pyrazole agrochemicals reported a median Kd of 12, with clay content being a key influencing factor. eag.com |
| Koc (Organic Carbon Partition Coefficient) | The Kd value normalized to the organic carbon content of the soil. It is used to compare the sorption potential of a chemical across different soils. ecetoc.org | For many neutral organic compounds, Koc is a primary determinant of sorption. For pyrazoles, organic carbon content was found to be the most relevant soil characteristic for some compounds. eag.com |
Environmental Toxicity to Aquatic Organisms
The presence of pyrazole derivatives in aquatic ecosystems is a concern due to their potential toxicity. arviatechnology.com Studies have shown that pyrazoles can have adverse effects on a range of aquatic organisms, including fish, invertebrates (like Daphnia), and algae, which form the base of the aquatic food web. arviatechnology.com The toxicity is typically evaluated using standardized tests to determine the concentration of a substance that causes a specific effect over a defined period.
Key metrics for aquatic toxicity include:
LC50 (Lethal Concentration 50): The concentration of a chemical in water that is lethal to 50% of a test population of fish over a specified time, usually 96 hours. chemsafetypro.com
EC50 (Effective Concentration 50): The concentration that causes a non-lethal effect (e.g., immobilization in Daphnia or reduction in growth for algae) in 50% of the test population over 48 to 96 hours. chemsafetypro.comecetoc.org
The following table presents representative aquatic toxicity data for several pyrazole-based pesticides, illustrating the range of toxicities observed for this class of compounds.
| Compound | Organism | Endpoint (Duration) | Value (mg/L) |
| Fipronil | Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 0.246 |
| Water Flea (Daphnia magna) | 48-h EC50 | 0.19 | |
| Green Algae (Selenastrum capricornutum) | 96-h EC50 | 0.068 | |
| Penthiopyrad | Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | >1.1 |
| Water Flea (Daphnia magna) | 48-h EC50 | >1.2 | |
| Green Algae (Pseudokirchneriella subcapitata) | 72-h EC50 | >1.2 | |
| Pyraflufen-ethyl | Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | >1.0 |
| Water Flea (Daphnia magna) | 48-h EC50 | >1.2 | |
| Green Algae (Navicula pelliculosa) | 120-h EC50 | 0.0051 |
Note: Data are representative values compiled from public ecotoxicology databases. Actual values may vary depending on test conditions.
Remediation Strategies for Pyrazole Contamination
Given the potential for environmental persistence and toxicity, effective strategies for removing pyrazole derivatives from contaminated water are essential. Several remediation technologies have been investigated and applied, ranging from established physical methods to advanced chemical processes. arviatechnology.comepa.gov
Adsorption: This is a common and effective method for removing organic compounds from water. Activated carbon, in both granular (GAC) and powdered forms, is widely used due to its high surface area and strong affinity for organic molecules like pyrazoles. arviatechnology.comnih.gov The contaminants are physically bound to the surface of the carbon. Other specialized adsorbents, such as chitosan-derived materials and pyrazolone-modified carbons, have also been developed to selectively remove pollutants. researchgate.netscispace.commdpi.com
Advanced Oxidation Processes (AOPs): AOPs are a group of chemical treatment technologies designed to degrade persistent organic pollutants. ajast.netmdpi.com These processes rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize complex molecules, breaking them down into simpler, less harmful compounds. qub.ac.uk For pyrazole-containing wastewater, several AOPs have proven effective:
Fenton and UV/Fenton: These processes use a combination of hydrogen peroxide (H₂O₂) and an iron catalyst (Fenton) or iron with UV light (UV/Fenton) to produce hydroxyl radicals. researchgate.net The UV/Fenton process, in particular, has been shown to rapidly remove pyrazole from synthetic wastewater. researchgate.net
UV/H₂O₂: This method involves the direct photolysis of hydrogen peroxide with UV light to generate hydroxyl radicals without the need for an iron catalyst. researchgate.net
Ozonation: The use of ozone (O₃), often in combination with UV light or a catalyst, is another powerful AOP for degrading recalcitrant organic compounds. mdpi.com
Electrochemical Oxidation: This technology uses an electric current to degrade pollutants at an anode surface or through electro-generated oxidants. mdpi.com A combined adsorption and electrochemical oxidation system has been reported to achieve 99% removal of pyrazole from water. arviatechnology.com
Other Technologies:
Reverse Osmosis: A membrane filtration process that can remove pyrazoles from water, although its effectiveness depends on the compound's molecular size and charge. arviatechnology.com
Bioremediation: This strategy uses microorganisms to degrade contaminants. While the natural biodegradation of some pyrazoles is slow, bioremediation can be enhanced by using specific microbial strains or by creating optimal environmental conditions. epa.gov
The selection of the most appropriate remediation technology depends on factors such as the concentration and type of pyrazole contaminant, the volume of water to be treated, and cost-effectiveness. ajast.net
Oxidation Methods (e.g., Ozone)
Oxidation processes are a common approach for the degradation of persistent organic pollutants. arviatechnology.com Strong oxidants like ozone are employed to break down complex molecules such as pyrazole derivatives into less harmful substances. arviatechnology.com While effective, this method can sometimes generate by-products that may also require treatment. arviatechnology.com
Research into the reaction of ozone with the parent compound, pyrazole, provides insight into the potential degradation pathway for its derivatives. A study on the kinetics of ozonation revealed that pyrazole reacts with ozone more slowly compared to other azoles like pyrrole (B145914) and imidazole. researchgate.net The apparent second-order rate constant for the reaction of pyrazole with ozone at pH 7 was determined to be (5.6 ± 0.9) × 10¹ M⁻¹ s⁻¹. researchgate.netepfl.ch The study also found a high ozone-to-pyrazole molar stoichiometry of 4.6, suggesting that transformation products, such as hydroxypyrazoles, also consume ozone. researchgate.netaau.dk The primary identified transformation products from pyrazole ozonation were glyoxal (B1671930) and formate, which are generally considered biodegradable. researchgate.netaau.dk
| Compound | Apparent Second-Order Rate Constant (kapp) at pH 7 | Ozone Stoichiometry (mol O₃ / mol compound) | Identified Transformation Products | Reference |
|---|---|---|---|---|
| Pyrazole | (5.6 ± 0.9) × 10¹ M⁻¹ s⁻¹ | 4.6 | Glyoxal, Formate | researchgate.netepfl.chaau.dk |
| Imidazole | (2.3 ± 0.1) × 10⁵ M⁻¹ s⁻¹ | N/A | Cyanate, Formamide, Formate | researchgate.net |
| Pyrrole | (1.4 ± 1.1) × 10⁶ M⁻¹ s⁻¹ | N/A | Maleimide, Formate, Formamide, Glyoxal | researchgate.net |
Adsorption Methods (e.g., Activated Carbon)
Adsorption using materials like activated carbon is a widely used method for removing organic compounds from water. arviatechnology.com Granular activated carbon (GAC) is particularly effective due to its high surface area and strong affinity for organic molecules. arviatechnology.com The mechanism of adsorption for nitrogen-heterocyclic compounds can involve various interactions, including acid-base interactions and π–π stacking between the compound and the carbon surface. rsc.org However, the management of spent carbon and the potential for desorption are important considerations for this technology. arviatechnology.com
Studies on the adsorption of various nitrogen-heterocyclic compounds (NHCs) onto activated carbon provide a basis for understanding the potential removal of this compound. The adsorption capacity is influenced by the specific properties of the activated carbon and the chemical nature of the adsorbate. For instance, modifying activated carbon through oxidation can introduce oxygen-containing functional groups that enhance the adsorption of nitrogen compounds through acid-base interactions. rsc.org
| Adsorbent | Nitrogen-Heterocyclic Compound | Adsorption Model | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|
| Bamboo Charcoal | Quinoline (B57606) | Freundlich | 32.50 | researchgate.net |
| Coconut-based Activated Carbon | Quinoline | N/A | 160.03 | researchgate.net |
| Granular Activated Carbon | Tetracycline | Langmuir | 17.02 | nih.gov |
| Granular Activated Carbon | Thiamphenicol | Langmuir | 30.40 | nih.gov |
| Granular Activated Carbon | Sulfamethoxazole | Langmuir | 26.77 | nih.gov |
Reverse Osmosis
Reverse osmosis (RO) is a pressure-driven membrane process used for water purification that can effectively remove a wide range of contaminants, including organic compounds. arviatechnology.comuva.nl The effectiveness of RO in removing a specific compound like a pyrazole derivative depends on factors such as its molecular size, charge, and polarity. arviatechnology.com For uncharged organic solutes, removal is primarily influenced by size exclusion (steric hindrance). northwestern.edunih.gov Generally, the rejection of small, uncharged organic molecules can be lower than that of larger or charged molecules. northwestern.edu
The removal efficiency of a compound like this compound by RO can be inferred by examining data for other low-molecular-weight organic compounds. The molecular weight and width are key predictors of rejection efficiency for undissociated organic compounds. nih.gov Compounds with a molecular weight below the membrane's cutoff may still exhibit good removal rates, but very small and polar molecules can be less efficiently removed. northwestern.edu
| Compound | Molecular Weight (g/mol) | Typical Rejection by RO Membranes (%) | Reference |
|---|---|---|---|
| Urea | 60.1 | < 22 | northwestern.edu |
| 2-Propanol | 60.1 | > 65 | northwestern.edu |
| Nitrate | 62.0 | ~80 | watertreatmentguide.com |
| Arsenic (+3 acid, neutral pH) | 125.9 | 70 - 90 | watertreatmentguide.com |
| Lead | 207.2 | > 99 | watertreatmentguide.com |
Catalytic Degradation of Pollutants
Catalytic degradation is an advanced oxidation process that involves the use of a catalyst to enhance the breakdown of pollutants. These processes can be highly efficient for the degradation of recalcitrant organic compounds, including nitrogen-containing heterocycles. researchgate.netdntb.gov.ua Catalytic oxidation can involve various mechanisms, such as the generation of highly reactive species like hydroxyl radicals or sulfate (B86663) radicals, or direct oxidation pathways. researchgate.netmdpi.com
The development of catalysts for the selective oxidation of nitrogenous heterocyclic compounds is an active area of research. researchgate.netnih.gov For example, heat-activated peroxymonosulfate (B1194676) (PMS) has been shown to selectively degrade nitrogenous heterocyclic compounds like quinoline and indole (B1671886) even in the presence of high concentrations of other reactive compounds like phenol. nih.gov Metal-free catalysts, such as nitrogen/phosphorus co-doped porous carbon, have also demonstrated good performance for the oxidative dehydrogenation of N-heterocycles. rsc.org These catalytic approaches offer promising routes for the targeted degradation of pyrazole derivatives in complex wastewater streams.
Conclusion and Future Research Directions
Summary of Current Research Status
Current research has firmly established 1-Ethyl-1H-pyrazol-5-amine as a valuable and versatile building block in organic synthesis. Its synthesis is well-understood, and its reactivity has been explored, particularly in the context of constructing more complex heterocyclic systems. The primary application of this compound lies in the field of medicinal chemistry, where the 5-aminopyrazole scaffold is a recognized pharmacophore.
Unexplored Avenues for this compound Research
Despite the existing body of research, several avenues remain underexplored. The full potential of this compound in materials science is yet to be realized. Research into its incorporation into polymers, its use as a ligand for metal complexes with interesting photophysical or catalytic properties, and its application in the development of functional dyes or sensors could yield novel materials with unique characteristics.
In the realm of medicinal chemistry, while the 5-aminopyrazole scaffold is well-known, high-throughput screening of derivatives of this compound against a broader range of biological targets could uncover new therapeutic applications. Furthermore, the synthesis and evaluation of isotopically labeled versions of this compound could be valuable for metabolic and mechanistic studies.
Potential for Interdisciplinary Research and Novel Applications
The future of research on this compound lies in interdisciplinary collaboration. The interface between organic synthesis, medicinal chemistry, materials science, and computational chemistry offers exciting opportunities. For instance, computational modeling could be employed to predict the properties of novel materials derived from this compound or to design more potent and selective bioactive molecules. The development of new synthetic methodologies that are more sustainable and efficient will also be a key area of future research. The unique combination of a reactive amino group and a stable heterocyclic core ensures that this compound will continue to be a compound of significant interest for the foreseeable future.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Ethyl-1H-pyrazol-5-amine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclization of hydrazine derivatives with ketones. For example, hydrazones formed from ethyl-substituted ketones undergo acid- or base-catalyzed cyclization to yield the pyrazole core. Key intermediates (e.g., hydrazones) are characterized using IR spectroscopy (C=N stretching at ~1600 cm⁻¹) and H NMR (amide proton signals at δ 8–10 ppm) .
- Validation : Final products are confirmed via X-ray crystallography (for crystalline derivatives) and mass spectrometry (EI-MS for molecular ion peaks, e.g., m/z 125.17 for C₆H₁₁N₃) .
Q. How is the structural integrity of this compound verified in complex matrices?
- Analytical Workflow :
- NMR : H and C NMR identify substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm and pyrazole ring carbons at δ 140–150 ppm).
- Chromatography : HPLC or GC-MS distinguishes the compound from byproducts (e.g., unreacted hydrazines) .
- Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., N–N bond ~1.34 Å) and confirms regiochemistry .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis of this compound derivatives to improve yields?
- Strategies :
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps, reducing side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in acylation steps, while ethanol improves crystallinity during purification .
- Scale-Up : Continuous flow reactors minimize decomposition of heat-sensitive intermediates (e.g., hydrazones) .
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Electronic Effects : Electron-withdrawing groups (e.g., nitro at C4) increase electrophilicity, facilitating nucleophilic aromatic substitution. Conversely, electron-donating groups (e.g., methoxy) hinder such reactions .
- Steric Considerations : Bulky substituents (e.g., 1,2-dimethylpropyl) reduce accessibility to the amine group at C5, lowering reactivity in acylation reactions .
- Experimental Validation : Compare Hammett σ values of substituents with reaction rates using kinetic studies .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrazole derivatives?
- Case Example : Discrepancies in H NMR shifts for ethyl vs. methyl substituents can arise from solvent polarity or hydrogen bonding.
- Resolution :
- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects.
- Perform 2D NMR (e.g., COSY, HSQC) to assign overlapping proton and carbon signals .
- Cross-validate with computational methods (e.g., DFT calculations for predicted chemical shifts) .
Application-Oriented Questions
Q. What methodologies are employed to evaluate the biological activity of this compound derivatives?
- In Vitro Assays :
- Antimicrobial Testing : Broth microdilution (MIC values) against Mycobacterium tuberculosis (e.g., derivatives with halogen substituents show MIC ≤ 2 µg/mL) .
- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase inhibition (IC₅₀ values correlated with substituent hydrophobicity) .
Q. How can thermal stability and decomposition pathways of this compound-based materials be analyzed?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., ~171–270°C for nitro-substituted derivatives) .
- DSC and Kinetic Studies : Measure exothermic peaks to model decomposition kinetics (e.g., activation energy via Flynn-Wall-Ozawa method) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., NH₃, CO₂) to infer breakdown mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
